4-Pyridinecarboxamide, N-(2-bromophenyl)-N-methyl-
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Overview
Description
4-Pyridinecarboxamide, N-(2-bromophenyl)-N-methyl- is a chemical compound with the molecular formula C12H9BrN2O It is a derivative of pyridinecarboxamide, where the amide nitrogen is substituted with a 2-bromophenyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, N-(2-bromophenyl)-N-methyl- typically involves the reaction of 4-pyridinecarboxylic acid with 2-bromoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxamide, N-(2-bromophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pyridinecarboxamide, N-(2-bromophenyl)-N-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxamide, N-(2-bromophenyl)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridinecarboxamide, N-phenyl-N-methyl-
- 4-Pyridinecarboxamide, N-(2-chlorophenyl)-N-methyl-
- 4-Pyridinecarboxamide, N-(2-fluorophenyl)-N-methyl-
Uniqueness
4-Pyridinecarboxamide, N-(2-bromophenyl)-N-methyl- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
CAS No. |
252930-63-5 |
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Molecular Formula |
C13H11BrN2O |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
N-(2-bromophenyl)-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C13H11BrN2O/c1-16(12-5-3-2-4-11(12)14)13(17)10-6-8-15-9-7-10/h2-9H,1H3 |
InChI Key |
HSSYKVPZUXAMBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1Br)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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